molecular formula C9H11N3O B14167003 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-

Cat. No.: B14167003
M. Wt: 177.20 g/mol
InChI Key: PBIXGSYVMDNMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by its fusion with a pyridine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired compound .

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites. This inhibition can disrupt downstream signaling pathways, leading to effects such as reduced cell proliferation and migration .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- can be compared with other pyrrolopyridine derivatives. Similar compounds include:

Conclusion

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)- is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C9H11N3O/c1-13-5-8-3-6-2-7(10)4-11-9(6)12-8/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

PBIXGSYVMDNMKP-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=CC(=CN=C2N1)N

Origin of Product

United States

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